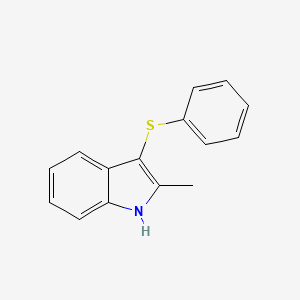

2-methyl-3-phenylsulfanyl-1H-indole

描述

属性

分子式 |

C15H13NS |

|---|---|

分子量 |

239.3 g/mol |

IUPAC 名称 |

2-methyl-3-phenylsulfanyl-1H-indole |

InChI |

InChI=1S/C15H13NS/c1-11-15(17-12-7-3-2-4-8-12)13-9-5-6-10-14(13)16-11/h2-10,16H,1H3 |

InChI 键 |

XIOLLGNEJMLTKR-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C2=CC=CC=C2N1)SC3=CC=CC=C3 |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-phenylsulfanyl-1H-indole can be achieved through various synthetic routes. One common method involves the reaction of 2-methylindole with phenylsulfenyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

化学反应分析

Types of Reactions

2-methyl-3-phenylsulfanyl-1H-indole undergoes various types of chemical reactions, including:

Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding 2-methylindole.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the nitrogen atom or the benzene ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nitrating agents, and sulfonating agents.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: 2-methylindole.

Substitution: Halogenated, nitrated, and sulfonated derivatives of this compound.

科学研究应用

Antimicrobial Properties

Research indicates that 2-methyl-3-phenylsulfanyl-1H-indole exhibits significant antimicrobial activity. Studies have shown that it can disrupt microbial cell membranes and inhibit essential metabolic pathways, making it effective against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

This compound has been investigated for its anticancer properties, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. For instance, derivatives of indole compounds similar to this compound have shown potent growth inhibition in cancer cells, suggesting that structural modifications can enhance anticancer activity .

Case Study: Anticancer Screening

In a study published by MDPI, derivatives of indole compounds were synthesized and tested for their anticancer activity. The results indicated that compounds similar to this compound exhibited potent growth inhibition in several cancer cell lines, underscoring the importance of structural modifications in enhancing activity .

Neuroprotective Effects

Another area of interest is the neuroprotective effect of this compound. Animal model studies have suggested that treatment with this compound significantly improves cognitive function and reduces markers of neuroinflammation associated with Alzheimer's disease .

Drug Development

The compound is being explored as a potential lead compound for developing new drugs targeting specific diseases. Its interaction with various molecular targets suggests that it could modulate enzyme activity involved in disease progression, particularly in cancer and neurodegenerative disorders .

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.

Synthesis and Chemical Reagent

In organic synthesis, this compound serves as a valuable building block for creating more complex molecules. It can be utilized as a reagent in various chemical reactions, including oxidation and substitution reactions.

Synthetic Routes

The synthesis of this compound typically involves the reaction of 2-methylindole with phenylsulfenyl chloride in the presence of a base such as triethylamine. This reaction is generally performed in an organic solvent like dichloromethane at room temperature.

Summary of Key Findings

作用机制

The mechanism of action of 2-methyl-3-phenylsulfanyl-1H-indole involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with microbial cell membranes can result in antimicrobial activity.

相似化合物的比较

Table 1: Structural Features of Selected Indole Derivatives

- Electronic Effects : The phenylsulfanyl group in the target compound donates electrons via sulfur’s lone pairs, contrasting with sulfonyl groups (e.g., in ), which are electron-withdrawing. Fluorine and iodine substituents in analogs introduce electronegativity and polarizability, respectively.

Crystallographic and Intermolecular Interactions

Crystal packing and non-covalent interactions vary significantly:

- This compound : Likely exhibits N–H···π or S···π interactions due to the thioether’s electron-rich nature, similar to 2-(4-fluorophenyl)-3-methyl-1H-indole .

- Sulfonyl- and halogen-substituted indoles : Sulfonyl groups (e.g., ) form classical hydrogen bonds, while iodinated derivatives display halogen bonding.

常见问题

Q. How can time-resolved spectroscopic methods elucidate the compound’s photo degradation mechanisms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。